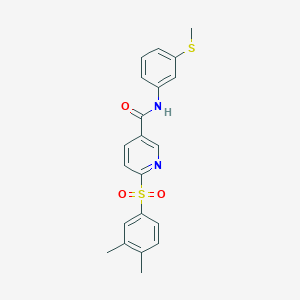
6-((3,4-dimethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the nicotinamide ring, the introduction of the sulfonyl group, and the attachment of the methylthio group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group could introduce some polarity into the molecule, while the methylthio group could contribute to its overall hydrophobicity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The sulfonyl group could potentially participate in substitution reactions, while the nicotinamide ring could be involved in a variety of reactions depending on its substitution pattern .Wissenschaftliche Forschungsanwendungen
Erythroid Differentiation and Enzyme Inhibition
Research has shown that nicotinamide and its analogues, which share structural similarities with the specified compound, can induce differentiation of murine erythroleukemia cells. These compounds have been evaluated for their effectiveness in causing cells to mature and produce hemoglobin, with some analogues demonstrating significant activity. This is particularly notable for compounds with strong inhibitory effects on poly(ADP-ribose) polymerase in vitro, suggesting a potential mechanism through which these compounds exert their differentiating effects (Terada, Fujiki, Marks, & Sugimura, 1979).
DNA Repair Stimulation
Another study highlighted the role of nicotinamide in stimulating DNA repair synthesis in human lymphocytes exposed to various types of DNA-damaging agents. The research indicates that nicotinamide can enhance the repair of DNA damage, which is crucial for maintaining genomic integrity and preventing mutagenesis. This finding underscores the potential therapeutic applications of nicotinamide derivatives in mitigating DNA damage-related conditions (Berger & Sikorski, 1980).
Structural and Chemical Properties
Studies on the structural and chemical properties of similar compounds have provided insights into their molecular configurations and reactivity. For example, research on diphenyl sulfones revealed the distorted tetrahedral bonding geometry of sulfur atoms and the nearly perpendicular orientation of phenyl rings. Such structural analyses are essential for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Jeyakanthan, Velmurugan, Panneerselvam, Soriano-garcia, Perumal, & Chandrasekaran, 1998).
Antiprotozoal Activity
The antiprotozoal activity of aza-analogues of furamidine, which bear structural resemblance to the specified compound, has been investigated. These studies have shown promising results against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating the potential of such compounds in treating diseases caused by these pathogens. The effectiveness of these compounds in in vivo models further supports their therapeutic potential (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-7-9-19(11-15(14)2)28(25,26)20-10-8-16(13-22-20)21(24)23-17-5-4-6-18(12-17)27-3/h4-13H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUDGPCZORRLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=CC=C3)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3,4-dimethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2862308.png)

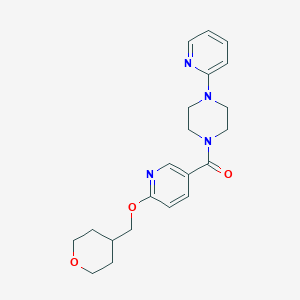
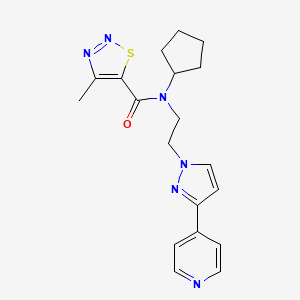
![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2862315.png)
![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/no-structure.png)
![1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2862318.png)
![5-{3-[(3-Isopropoxypropyl)amino]-7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl}-2-methoxyphenol](/img/structure/B2862319.png)
![5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2862320.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2862322.png)

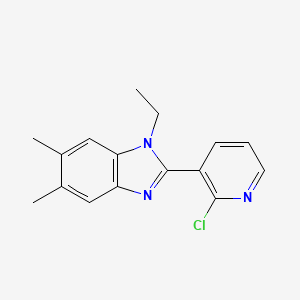
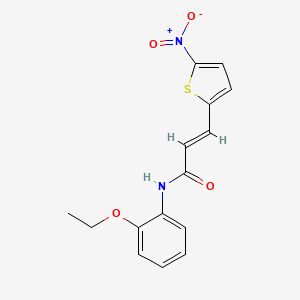
![2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2862329.png)